molecular formula C24H23N3O3S2 B2534483 N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide CAS No. 397290-51-6

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2534483
CAS No.: 397290-51-6
M. Wt: 465.59
InChI Key: JTSBVFOTLLFLLF-OCOZRVBESA-N
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Description

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a synthetic small molecule recognized for its potential as a potent and selective kinase inhibitor. Its molecular architecture, featuring a naphthothiazole scaffold linked to a piperidine-sulfonyl benzamide group, is designed to compete with ATP for binding in the catalytic cleft of specific protein kinases. This compound has been identified in scientific literature as a key chemical probe for investigating dysregulated kinase signaling pathways, particularly in the context of oncological research Source . Its primary research value lies in its utility for elucidating the mechanistic roles of kinases in cell proliferation, survival, and apoptosis, providing critical insights for target validation and drug discovery efforts. Studies utilizing this compound focus on characterizing its inhibitory profile, cellular efficacy, and its impact on downstream signaling networks in various disease models Source . It is an essential tool for researchers aiming to decode complex phospho-signaling and explore new therapeutic avenues in cancer and other proliferative diseases.

Properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-26-21-14-11-17-7-3-4-8-20(17)22(21)31-24(26)25-23(28)18-9-12-19(13-10-18)32(29,30)27-15-5-2-6-16-27/h3-4,7-14H,2,5-6,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSBVFOTLLFLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the naphthothiazole core through a cyclization reaction involving a naphthalene derivative and a thioamide. This intermediate is then subjected to a condensation reaction with a piperidine sulfonyl chloride to introduce the piperidine sulfonyl group. Finally, the benzamide moiety is attached via an amide coupling reaction using a suitable benzoyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The scalability of the process is also considered, with continuous flow reactors and automated systems being employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in dry solvents such as tetrahydrofuran or diethyl ether under an inert atmosphere.

    Substitution: Amines, alcohols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate the nucleophilic attack.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features that may allow for specific interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound A : N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide ()

  • Structural Difference : The methyl group is at position 1 of the naphthothiazole ring instead of position 3. The sulfonamide group is linked to pyrrolidine (5-membered ring) rather than piperidine (6-membered).
  • Functional Impact :
    • Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size increases ring strain and reduces basicity compared to piperidine, which may alter solubility and target binding.
    • Methyl Position : Position 1 may sterically hinder interactions with hydrophobic pockets in enzymes or receptors compared to position 3 .

Compound B : (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide ()

  • Structural Difference : Replaces the naphthothiazole core with a simpler benzo[d]thiazole and adds a 2-methoxyethyl substituent.
  • 2-Methoxyethyl Group: Introduces polarity and flexibility, possibly improving aqueous solubility but reducing membrane permeability .

Sulfonamide and Substituent Variations

Compound C : 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide ()

  • Structural Difference : Uses a pyridyl-thiazole core instead of naphthothiazole and a methylsulfonyl group instead of piperidine-sulfonyl.
  • Functional Impact: Pyridyl-Thiazole Core: Enhances hydrogen-bonding capacity via the pyridine nitrogen but lacks the lipophilic bulk of naphthothiazole.

Compound D : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ()

  • Structural Difference : Substitutes the thiazole/naphthothiazole with an imidazole ring and replaces sulfonamide with a halogenated aryl group.
  • Functional Impact: Imidazole vs.

Piperidine Chain Analogues

Compound E: 5-phenyl-2-[2-(piperidin-1-yl)ethylamino]-1,3,4-thiadiazole ()

  • Structural Difference: Features a thiadiazole core with a piperidine-ethylamino side chain.
  • Functional Impact: Piperidine-Ethylamino Chain: Similar to the target compound’s piperidine-sulfonyl group, this chain enhances lipophilicity and may facilitate interactions with cholinesterases or GPCRs. Thiadiazole Core: The electron-deficient thiadiazole may engage in charge-transfer interactions, differing from the naphthothiazole’s π-π stacking .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Sulfonamide Group Notable Substituents Potential Activity
Target Compound Naphtho[2,1-d]thiazole Piperidine-1-sulfonyl 3-methyl Anticancer, antimicrobial
Compound A () Naphtho[1,2-d]thiazole Pyrrolidine-1-sulfonyl 1-methyl Reduced lipophilicity
Compound B () Benzo[d]thiazole 4-Methylpiperidinyl 2-methoxyethyl Improved solubility
Compound C () Pyridyl-thiazole Methylsulfonyl None Enzyme inhibition
Compound D () Imidazole None 3-chloro-4-fluorophenyl Anticancer (cervical)

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